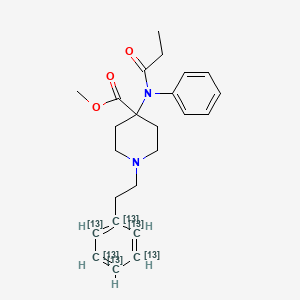
Carfentanil-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carfentanil-13C6 (CRM) is a certified reference material used primarily in forensic and toxicological research. It is an isotopically labeled version of carfentanil, a potent synthetic opioid. Carfentanil itself is known for its extreme potency, being approximately 10,000 times more potent than morphine and 100 times more potent than fentanyl . This compound (CRM) is used as an internal standard for the quantification of carfentanil in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
The synthesis of Carfentanil-13C6 (CRM) involves the incorporation of six carbon-13 isotopes into the carfentanil molecule. The synthetic route typically starts with the preparation of labeled phenethylamine, which is then reacted with other intermediates to form the final product. The reaction conditions are carefully controlled to ensure the incorporation of the carbon-13 isotopes at specific positions in the molecule .
Industrial production methods for this compound (CRM) involve large-scale synthesis under stringent regulatory conditions due to the compound’s high potency and potential for abuse. The production process includes multiple purification steps to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Carfentanil-13C6 (CRM) undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as the corresponding amine.
Substitution: this compound can undergo substitution reactions, particularly at the ester and amide functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Carfentanil-13C6 (CRM) has several scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of carfentanil in complex matrices.
Biology: Employed in studies investigating the biological effects of carfentanil and its metabolites.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of carfentanil in biological systems.
Mechanism of Action
Carfentanil-13C6 (CRM) exerts its effects by binding to mu-opioid receptors in the central nervous system. As a competitive agonist, it activates these receptors, leading to analgesic effects and sedation. The binding of this compound to mu-opioid receptors inhibits the release of neurotransmitters, resulting in reduced pain perception and increased sedation . The molecular targets and pathways involved include G-protein-coupled receptors and downstream signaling pathways that modulate synaptic transmission .
Comparison with Similar Compounds
Carfentanil-13C6 (CRM) is unique due to its isotopic labeling, which allows for precise quantification in analytical methods. Similar compounds include:
Fentanyl-13C6: Another isotopically labeled opioid used as an internal standard.
Carfentanil: The non-labeled version of this compound, used for similar purposes but without the isotopic labeling.
Sufentanil: A fentanyl analog with lower
Properties
Molecular Formula |
C24H30N2O3 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
methyl 1-[2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)ethyl]-4-(N-propanoylanilino)piperidine-4-carboxylate |
InChI |
InChI=1S/C24H30N2O3/c1-3-22(27)26(21-12-8-5-9-13-21)24(23(28)29-2)15-18-25(19-16-24)17-14-20-10-6-4-7-11-20/h4-13H,3,14-19H2,1-2H3/i4+1,6+1,7+1,10+1,11+1,20+1 |
InChI Key |
YDSDEBIZUNNPOB-ZFECAAFISA-N |
Isomeric SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CC[13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3)C(=O)OC |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B10814052.png)
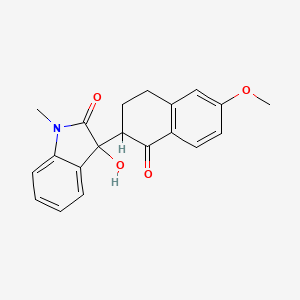
![5-(4-Chlorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B10814057.png)
![4-(6-Chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B10814065.png)
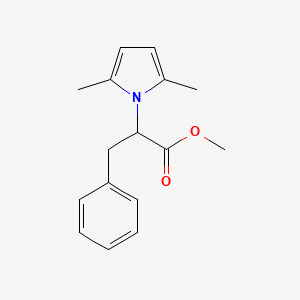
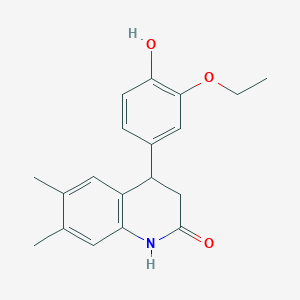
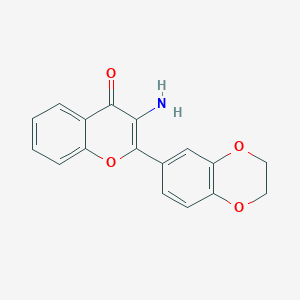
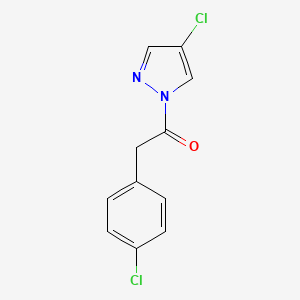
![methyl (2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate](/img/structure/B10814089.png)
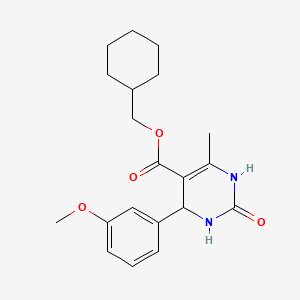

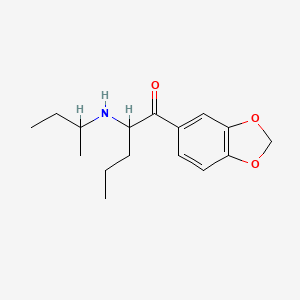
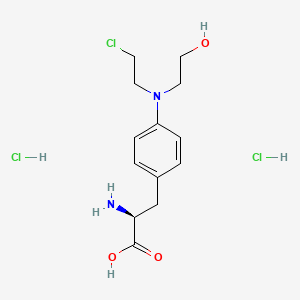
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814130.png)
